2-Amino-1,3-thiazole-5-carbohydrazide
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Overview
Description
2-Amino-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The general reaction can be represented as follows:
- Thiosemicarbazide + α-Haloketone → Intermediate
- Intermediate → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
- Reduction: Reduction reactions can yield thiazolidines.
- Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring .
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions .
Major Products:
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiazolidines.
- Substitution: Various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-1,3-thiazole-5-carbohydrazide has diverse applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
- Biology: Investigated for its potential antimicrobial and antifungal properties.
- Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
- Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Amino-5-chlorothiazole
- 2-Amino-4-methylthiazole
- 2-Amino-5-methylthiazole
Comparison: Compared to its analogs, 2-Amino-1,3-thiazole-5-carbohydrazide exhibits unique properties due to the presence of the carbohydrazide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-4-7-1-2(10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOMKCPLNJKURD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332844 |
Source
|
Record name | 2-amino-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176179-11-6 |
Source
|
Record name | 2-amino-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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